molecular formula C11H19NO2 B2532775 Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 2012794-59-9

Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No. B2532775
CAS RN: 2012794-59-9
M. Wt: 197.278
InChI Key: FXWQITMZIXWDDB-UHFFFAOYSA-N
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Description

“Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate” is a complex organic molecule. It belongs to the class of bicyclic compounds and plays an increasingly important role in the development of bio-active compounds .


Molecular Structure Analysis

This compound possesses a bicyclic structure, including a cyclohexane and azabicyclo ring. The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-13)4-8(12)5-11/h8,13H,4-7H2,1-3H3 .


Chemical Reactions Analysis

The compound can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . More research is needed to fully understand the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

The compound is a white crystalline powder, soluble in water, and has a molecular weight of 213.28 . More detailed physical and chemical properties are not available in the current data.

Safety and Hazards

The compound has been classified under the UN Hazard Class 6.1 (Toxic substances) and poses no major environmental hazards. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12-11/h12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWQITMZIXWDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(NC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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